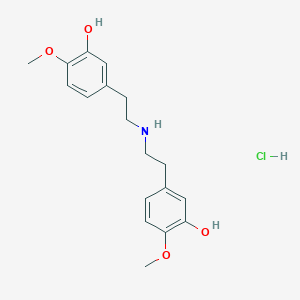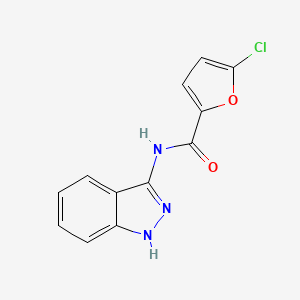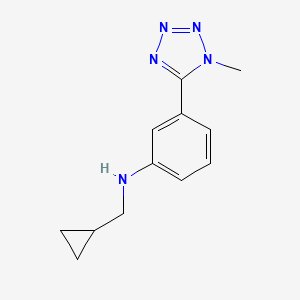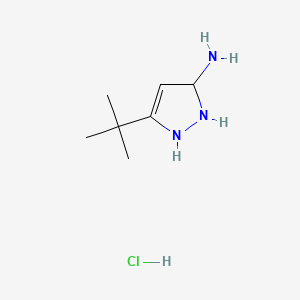
N-(2-acetamidoethyl)-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetamidoethyl)-4-iodobenzamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamido group attached to an ethyl chain, which is further connected to a benzamide ring substituted with an iodine atom at the para position. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with N-(2-aminoethyl)acetamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and automated systems. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
N-(2-acetamidoethyl)-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and ethyl groups.
Coupling Reactions: The benzamide ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-acetamidoethyl)-4-azidobenzamide, while Suzuki-Miyaura coupling with phenylboronic acid would produce N-(2-acetamidoethyl)-4-phenylbenzamide .
科学研究应用
N-(2-acetamidoethyl)-4-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of protein-ligand interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of N-(2-acetamidoethyl)-4-iodobenzamide involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with amino acid residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular signaling pathways and gene expression .
相似化合物的比较
Similar Compounds
N-acetylhistamine: Contains an acetamido group linked to an imidazole ring.
1,2-bis(2-acetamidoethyl)diaziridine: Contains two acetamidoethyl groups attached to a diaziridine ring.
N-(2-acetamidoethyl) hydrazine carboximidamide hydrochloride: Contains an acetamidoethyl group linked to a hydrazine carboximidamide moiety .
Uniqueness
N-(2-acetamidoethyl)-4-iodobenzamide is unique due to the presence of the iodine atom in the benzamide ring, which imparts distinct chemical reactivity and biological activity. The combination of the acetamidoethyl group and the iodine-substituted benzamide ring makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C11H13IN2O2 |
|---|---|
分子量 |
332.14 g/mol |
IUPAC 名称 |
N-(2-acetamidoethyl)-4-iodobenzamide |
InChI |
InChI=1S/C11H13IN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI 键 |
WPPUMNGOOIPWHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCNC(=O)C1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)

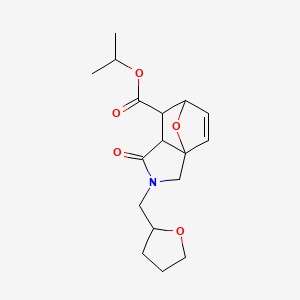
![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
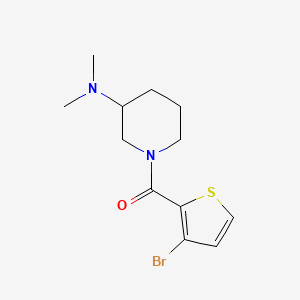
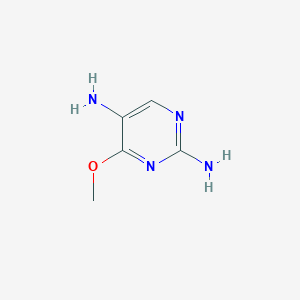
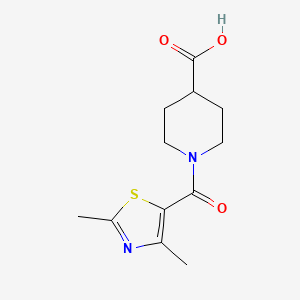

![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
